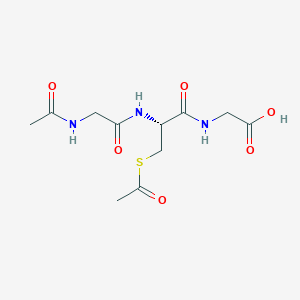
7-Carboxy-N,N,N-trimethylheptan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Carboxy-N,N,N-trimethylheptan-1-aminium is a chemical compound known for its unique structure and properties It is a derivative of heptanoic acid, featuring a carboxyl group and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Carboxy-N,N,N-trimethylheptan-1-aminium typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Carboxy-N,N,N-trimethylheptan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-Carboxy-N,N,N-trimethylheptan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a marker in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 7-Carboxy-N,N,N-trimethylheptan-1-aminium exerts its effects involves interactions with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on proteins and enzymes, influencing their activity. Additionally, the carboxyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Propiedades
Número CAS |
63245-05-6 |
|---|---|
Fórmula molecular |
C11H24NO2+ |
Peso molecular |
202.31 g/mol |
Nombre IUPAC |
7-carboxyheptyl(trimethyl)azanium |
InChI |
InChI=1S/C11H23NO2/c1-12(2,3)10-8-6-4-5-7-9-11(13)14/h4-10H2,1-3H3/p+1 |
Clave InChI |
NTXQYUMKCORYOY-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


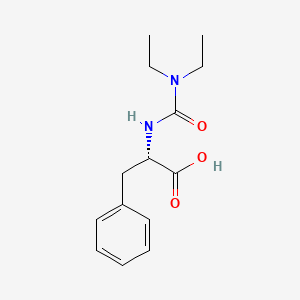
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
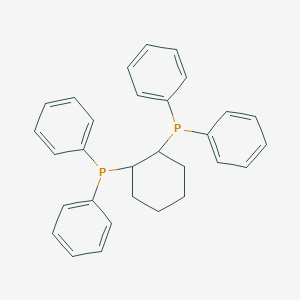
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
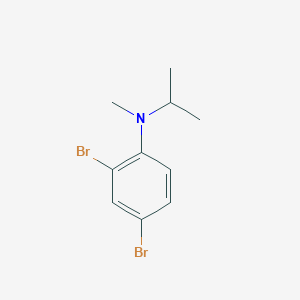
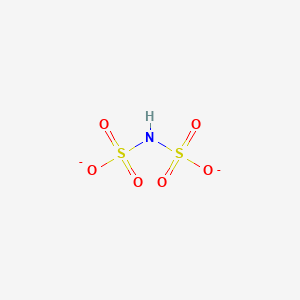
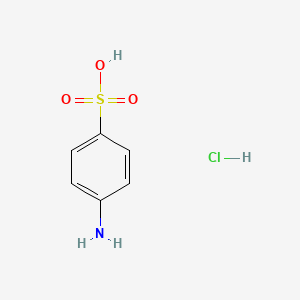
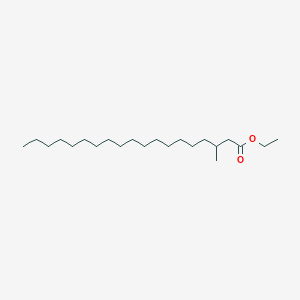
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
